molecular formula C6H14ClN3O2 B101366 Ethyl 2-(1-methylguanidino)acetate hydrochloride CAS No. 15366-32-2

Ethyl 2-(1-methylguanidino)acetate hydrochloride

Cat. No.: B101366
CAS No.: 15366-32-2
M. Wt: 195.65 g/mol
InChI Key: SZZVKHCNEZPXOL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylguanidino)acetate hydrochloride is a chemical compound with the molecular formula C6H14ClN3O2 and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Ethyl 2-(1-methylguanidino)acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(1-methylguanidino)acetate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methylguanidino)acetate hydrochloride involves its interaction with cellular pathways related to energy metabolism. It is believed to enhance the production of adenosine triphosphate (ATP), which is crucial for cellular energy . The compound targets specific enzymes and pathways involved in the synthesis and utilization of ATP.

Comparison with Similar Compounds

Ethyl 2-(1-methylguanidino)acetate hydrochloride can be compared with similar compounds such as:

    Creatine Ethyl Ester Hydrochloride: Similar in structure but differs in the ester group.

    Guanidinoacetic Acid: Shares the guanidino group but lacks the ethyl ester component.

    Creatine Monohydrate: A precursor in the synthesis of this compound.

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.

Properties

IUPAC Name

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVKHCNEZPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648756
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID70648756
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Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-32-2
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15366-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609
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Q & A

Q1: How does Creatine Ethyl Ester Hydrochloride compare to Creatine in terms of stability and permeability?

A: Creatine Ethyl Ester Hydrochloride (CEE) demonstrates superior stability in acidic environments compared to Creatine. [] This improved stability is crucial for oral absorption as CEE degrades rapidly at higher pH levels, such as those found in the intestines. [] Additionally, research indicates that CEE exhibits significantly enhanced permeability across Caco-2 cell monolayers (a model for intestinal absorption) and porcine skin compared to both Creatine and Creatinine. [] This suggests CEE holds promise for improved oral bioavailability compared to Creatine.

Q2: What analytical techniques have been employed to study Creatine Ethyl Ester Hydrochloride?

A: Researchers utilized a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (NMR) to investigate the pH-dependent stability of CEE in aqueous solutions. [] HPLC facilitated the separation and quantification of CEE, Creatine, and Creatinine in various conditions. [] Meanwhile, NMR provided structural information, confirming the chemical changes occurring during CEE degradation under different pH conditions. []

Q3: What is the optimal synthetic route for Creatine Ethyl Ester Hydrochloride production, and what factors impact its yield?

A: A recent study [] investigated the synthesis of CEE using hydrochloric acid (HCl) as a catalyst. This research identified several key factors influencing the yield: the molar ratio of Creatine to HCl, reaction temperature, reaction time, and the ratio of Creatine to ethanol. [] Through systematic optimization, the study identified the optimal conditions for maximizing CEE yield (85.6%): a Creatine to HCl molar ratio of 1:0.7, a reaction temperature of 35°C, a reaction duration of 6 hours, and a Creatine to ethanol ratio of 6:50 (g/mL). []

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